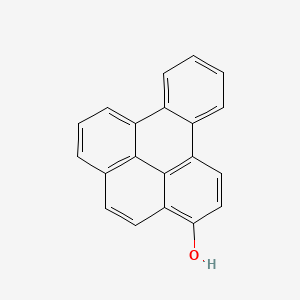
Benzo(e)pyren-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(e)pyren-3-ol is an organic compound with the molecular formula C20H12O. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is a derivative of benzo(e)pyrene. This compound is characterized by its pentacyclic structure, which consists of fused benzene rings. This compound is known for its presence in various environmental pollutants and is often studied for its potential health effects and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo(e)pyren-3-ol typically involves the functionalization of the pyrene nucleus. One common method is the indirect synthesis, which includes steps such as reduction, transannular ring closures, and cyclizations of biphenyl intermediates
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. it can be produced through controlled pyrolysis of organic materials, such as coal tar and petroleum residues, followed by purification processes to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(e)pyren-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, quinones, and various substituted pyrenes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzo(e)pyren-3-ol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Medicine: Studies on this compound contribute to the development of therapeutic strategies for diseases related to PAH exposure.
Industry: It is used in the development of materials with specific photophysical and electronic properties.
Mécanisme D'action
The mechanism of action of benzo(e)pyren-3-ol involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can form adducts with DNA, causing mutations and potentially leading to carcinogenesis . The primary molecular targets include guanine bases in DNA, and the pathways involved are related to the activation of cytochrome P450 enzymes and subsequent DNA damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzo(a)pyrene
- Cyclopentapyrenes
- Dibenzopyrenes
- Indenopyrenes
- Naphthopyrenes
Comparison
Benzo(e)pyren-3-ol is unique due to its specific hydroxylation at the 3-position, which distinguishes it from other PAHs like benzo(a)pyrene. This hydroxyl group influences its chemical reactivity and biological interactions. Compared to other similar compounds, this compound has distinct photophysical properties and a unique pattern of metabolic activation .
Propriétés
Numéro CAS |
77508-02-2 |
|---|---|
Formule moléculaire |
C20H12O |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
benzo[e]pyren-3-ol |
InChI |
InChI=1S/C20H12O/c21-18-11-10-16-14-6-2-1-5-13(14)15-7-3-4-12-8-9-17(18)20(16)19(12)15/h1-11,21H |
Clé InChI |
NHSIJWBECBREEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)O)C=CC5=C4C2=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


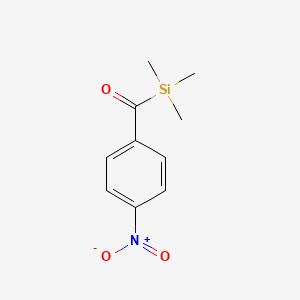

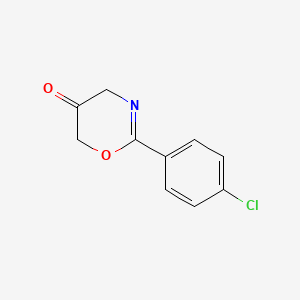
![3-[[3-amino-6-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxyethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]hexanoyl]amino]propyl-dimethylsulfanium](/img/structure/B14442705.png)
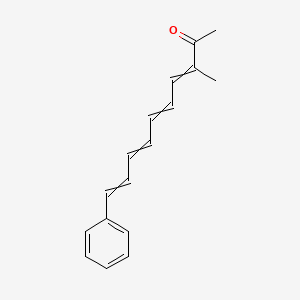
![1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14442724.png)
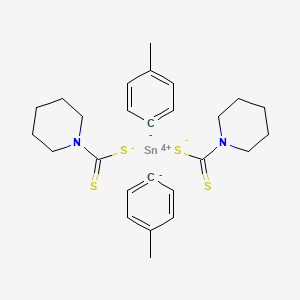




![4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol](/img/structure/B14442776.png)

![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)
